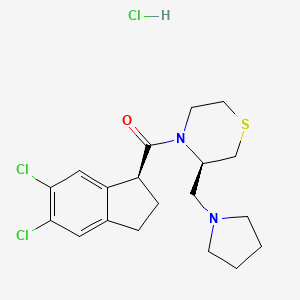
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
R-84760は、強力な鎮痛(痛みを和らげる)効果で知られる選択的κオピオイド受容体アゴニストです。
準備方法
合成経路と反応条件
正確な合成経路と反応条件は、特許および科学文献に記載されており、機密情報です。 .
工業生産方法
R-84760の工業生産は、通常、最適化された反応条件を使用して大規模合成を行い、高収率と高純度を確保します。 このプロセスには、医薬品基準を満たすための厳格な品質管理対策が含まれます。 .
化学反応の分析
反応の種類
R-84760は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな触媒が含まれ、置換反応を促進します。 .
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。 .
科学研究アプリケーション
R-84760は、以下を含む幅広い科学研究アプリケーションがあります。
化学: κオピオイド受容体相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響について調査されています。
医学: 疼痛管理とオピオイド依存症の治療における可能性について調査されています。
科学的研究の応用
R-84760 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kappa-opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in pain management and treatment of opioid dependence.
Industry: Utilized in the development of new analgesic drugs
作用機序
R-84760は、中枢神経系にあるκオピオイド受容体に選択的に結合することでその効果を発揮します。この結合は受容体を活性化し、痛みシグナルの抑制につながります。 この化合物は、下降性ノルアドレナリン系も活性化し、鎮痛効果をさらに高めます。 .
類似の化合物との比較
類似の化合物
CI-977: 同様の特性を持つ別のκオピオイド受容体アゴニストですが、選択性が低い。
U-69593: R-84760と比較して親和性が低いκオピオイド受容体アゴニストです。
独自性
R-84760は、κオピオイド受容体アゴニストとして、その高い選択性と効力でユニークです。 他の同様の化合物と比較して、受容体に対する親和性が高いため、疼痛管理研究の貴重なツールとなっています。 .
類似化合物との比較
Similar Compounds
CI-977: Another kappa-opioid receptor agonist with similar properties but lower selectivity.
U-69593: A kappa-opioid receptor agonist with lower affinity compared to R-84760
Uniqueness
R-84760 is unique due to its high selectivity and potency as a kappa-opioid receptor agonist. It has a higher affinity for the receptor compared to other similar compounds, making it a valuable tool in pain management research .
生物活性
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride, also known as R-84760, is a compound that has garnered interest due to its biological activities, particularly as a selective kappa-opioid receptor agonist. This article explores the biological activity of R-84760, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H21N3O4S2
- CAS Number : 157824-23-2
R-84760 acts primarily as a selective kappa-opioid receptor agonist. Research indicates that it significantly affects neurotransmission in the spinal cord. In a study conducted on neonatal rats, R-84760 was shown to decrease the slow ventral root potential by 65% at a concentration of 10 nM without affecting the monosynaptic reflexes. This suggests that R-84760 may modulate pain pathways and could be beneficial in pain management therapies .
Analgesic Properties
The compound's agonistic action on kappa-opioid receptors indicates its potential role in analgesia. Kappa-opioid receptor activation is associated with analgesic effects without the typical side effects seen with mu-opioid receptor agonists, such as respiratory depression and addiction.
Antimicrobial Activity
Thiazine derivatives, including R-84760, have shown promising antimicrobial properties. A related study highlighted that various thiazine compounds exhibit sedative, antimicrobial, antiviral, antifungal, and antitumor activities. The interaction of these compounds with lipid membranes can enhance their effectiveness against microbial pathogens .
Study on Kappa-Opioid Receptor Agonism
In a controlled experiment involving isolated spinal cords from neonatal rats, R-84760 demonstrated a significant reduction in the slow ventral root potential. The drug's effects were progressive over time and showed partial recovery upon removal from the perfusion solution. This characteristic is essential for understanding its therapeutic window and potential side effects .
Membrane Interaction Studies
Research has indicated that thiazine derivatives can modulate the physical properties of lipid membranes. For example, compounds similar to R-84760 have been shown to influence membrane fluidity and permeability. Such interactions are crucial for the development of new antimicrobial agents that target membrane integrity in pathogens .
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Analgesic | Selective kappa-opioid receptor agonist; reduces pain response in spinal cord |
| Antimicrobial | Exhibits antimicrobial properties against various pathogens |
| Antifungal | Enhances effectiveness of antifungal treatments through membrane interaction |
| Antitumor | Potential antitumor activity noted in related thiazine compounds |
特性
CAS番号 |
157824-23-2 |
|---|---|
分子式 |
C19H25Cl3N2OS |
分子量 |
435.8 g/mol |
IUPAC名 |
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone;hydrochloride |
InChI |
InChI=1S/C19H24Cl2N2OS.ClH/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22;/h9-10,14-15H,1-8,11-12H2;1H/t14-,15+;/m1./s1 |
InChIキー |
KSUNRZWFIKXTKO-LIOBNPLQSA-N |
SMILES |
C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl |
異性体SMILES |
C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl.Cl |
正規SMILES |
C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(1-pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride R 84760 R 84761 R 86428 R 86436 R-84760 R-84761 R-86428 R-86436 Thiomorpholine, 4-((5,6-dichloro-2,3-dihydro-1H-inden-1-yl)carbonyl)-3-(1-pyrrolidinylmethyl)-, monohydrochloride, (R-(R*,S*))- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















